4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride
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Overview
Description
4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride is a chemical compound with the molecular formula C7H8N2O2S·HCl It is a derivative of benzoic acid, featuring both hydrazinyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride typically involves the reaction of 4-hydrazinobenzoic acid with sulfur-containing reagents. One common method includes the use of β-keto esters, aromatic aldehydes, and malononitrile in the presence of a catalyst such as cerium ammonium nitrate (CAN) under ultrasound irradiation . This method yields the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: Both the hydrazinyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride has several scientific research applications:
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride involves its functional groups interacting with molecular targets. The hydrazinyl group can form hydrazones with aldehydes and ketones, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can affect enzyme activity, protein function, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinobenzoic acid: Lacks the sulfanyl group, making it less versatile in certain reactions.
2-Sulfanylbenzoic acid: Lacks the hydrazinyl group, limiting its applications in hydrazone formation.
4-Hydrazinylbenzoic acid: Similar structure but without the sulfanyl group, affecting its reactivity and applications.
Uniqueness
4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride is unique due to the presence of both hydrazinyl and sulfanyl groups, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-hydrazinyl-2-sulfanylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.ClH/c8-9-4-1-2-5(7(10)11)6(12)3-4;/h1-3,9,12H,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUOBGONHVHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)S)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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